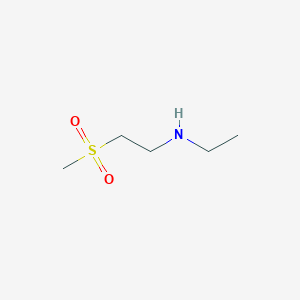

Ethyl(2-methanesulfonylethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-methylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-3-6-4-5-9(2,7)8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINVIBZCXWVCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Methanesulfonylethyl Amine and Analogues

Established Synthetic Pathways for Primary and Secondary Alkylsulfonylethylamines

Traditional synthetic methods provide robust and reliable routes to primary and secondary alkylsulfonylethylamines. These approaches often involve nucleophilic substitution, reductive amination of carbonyl precursors, or the reduction of other nitrogen-containing functional groups.

Nucleophilic Substitution Reactions in (2-Methanesulfonylethyl)amine Formation

Nucleophilic substitution is a fundamental and versatile strategy for forming carbon-nitrogen bonds. One of the most direct methods for synthesizing β-amino sulfones is the conjugate addition (aza-Michael addition) of an amine to an activated alkene, such as a vinyl sulfone. researchgate.netnih.gov

In this approach, a primary or secondary amine acts as the nucleophile, attacking the electron-deficient β-carbon of a vinyl sulfone. researchgate.net For the synthesis of Ethyl(2-methanesulfonylethyl)amine, this would involve the reaction of ethylamine (B1201723) with methyl vinyl sulfone. This reaction is often facilitated by a catalyst and can be performed under mild conditions. researchgate.net The vinyl sulfone group is a potent Michael acceptor, readily reacting with a range of amines to produce the corresponding β-amino sulfone adducts in high yields. researchgate.netnih.gov

Another classical nucleophilic substitution pathway involves the reaction of an amine with an alkyl halide. However, the direct alkylation of ammonia or primary amines with alkyl halides can lead to multiple substitutions, resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. libretexts.orgchemguide.co.uk To circumvent this, methods like the Gabriel synthesis, which utilizes a phthalimide anion as an ammonia surrogate, can provide a more controlled route to primary amines. libretexts.org

Reductive Amination Strategies for Alkylsulfonylethylamines

Reductive amination is a widely used and highly effective method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. wikipedia.orgacs.org

This strategy is particularly relevant in the synthesis of chiral β-amino sulfones, which are key intermediates for various pharmaceuticals, including the PDE4 inhibitor Apremilast. researchgate.netmdpi.comgoogle.com The synthesis of a crucial Apremilast intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, highlights this approach. The process begins with the condensation of a ketone precursor with a chiral amine, such as (S)-(-)-1-Phenylethylamine, to form an intermediate imine. This imine is then reduced in-situ using a hydride reducing agent like sodium borohydride to yield the desired chiral secondary amine. google.comgoogle.com

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.comrit.eduyoutube.com

| Starting Material (Ketone) | Amine Reagent | Reducing Agent | Solvent | Yield |

|---|---|---|---|---|

| 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-one | (S)-(-)-1-Phenylethylamine | Sodium Borohydride (NaBH₄) | Toluene | 79-81% (over two steps) |

Reduction of Nitrogen-Containing Precursors to the Amine Moiety

Another fundamental approach to amine synthesis is the reduction of various nitrogen-containing functional groups. This method avoids the potential for over-alkylation seen in some nucleophilic substitution reactions. Common precursors for this strategy include nitro compounds, nitriles, and amides.

The reduction of nitro compounds to primary amines is a classic transformation in organic synthesis. A variety of reducing systems can accomplish this, including catalytic hydrogenation (using catalysts like Palladium, Platinum, or Nickel) or chemical reducing agents such as zinc, iron, or tin(II) chloride in an acidic medium. A precursor like 1-(methylsulfonyl)-2-nitroethane could theoretically be reduced to form the parent (2-Methanesulfonylethyl)amine, which could then be ethylated.

Similarly, nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Amides can also be reduced to amines using LiAlH₄, providing another pathway to the target scaffold.

| Precursor Functional Group | Typical Reducing Agent(s) | Product |

|---|---|---|

| Nitro (R-NO₂) | H₂/Pd, Pt, or Ni; Fe/HCl; SnCl₂ | Primary Amine (R-NH₂) |

| Nitrile (R-C≡N) | LiAlH₄; H₂/Catalyst | Primary Amine (R-CH₂NH₂) |

| Amide (R-CONH₂) | LiAlH₄ | Primary Amine (R-CH₂NH₂) |

Advanced and Catalytic Approaches for Targeted Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. These include transition metal-catalyzed reactions and direct C-H functionalization, which provide novel avenues for the synthesis of complex amines.

Transition Metal-Catalyzed Coupling Reactions in Amine Synthesis

Transition-metal catalysis has revolutionized the formation of C-N bonds, providing highly efficient methods for constructing complex amines. rsc.orgrsc.org Palladium-catalyzed reactions, for instance, are widely used for intermolecular allylic C-H amination, coupling terminal olefins with protected amines. nih.gov This approach offers an alternative to traditional methods by directly coupling hydrocarbons with an amine source. nih.gov

Recent developments have also focused on the regiodivergent sulfonylation of aziridines using transition-metal catalysts like Nickel or Palladium. rsc.org This method allows for the controlled ring-opening of aziridine precursors to produce either branched or linear β-amino sulfones with high selectivity under mild conditions. rsc.org Such strategies represent a novel pathway for accessing diverse β-amino sulfone structures. rsc.orgrsc.org

Carbon-Hydrogen (C-H) Functionalization for Direct Amination

The direct conversion of carbon-hydrogen (C-H) bonds into carbon-nitrogen (C-N) bonds is a highly sought-after transformation as it represents the most atom-economical approach to amine synthesis. acs.org This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. researchgate.netnih.gov

Palladium-catalyzed allylic C-H amination is a prominent example, enabling the cross-coupling of unactivated olefins with nitrogen nucleophiles. nih.gov These reactions often employ specialized ligands, such as sulfoxide-oxazoline (SOX) ligands, to promote the C-H cleavage and subsequent functionalization steps. nih.gov While direct C-H amination of a precursor like ethyl methyl sulfone is challenging, the principles of C-H functionalization are increasingly being applied to the synthesis of complex molecules, offering future potential for the direct and selective synthesis of this compound and its analogues. acs.orgnih.gov

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure Amines

The production of enantiomerically pure amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different biological activities. For analogues of this compound, which possess a chiral center at the carbon atom adjacent to the amino group, both asymmetric synthesis and chiral resolution are viable strategies to obtain single enantiomers.

Asymmetric Synthesis: Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in resolving a racemic mixture. A prominent and versatile method for the asymmetric synthesis of chiral amines is the use of chiral sulfinamide reagents, such as tert-butanesulfinamide. This approach involves the condensation of the chiral sulfinamide with a non-chiral ketone or aldehyde to form a chiral N-sulfinyl imine. Subsequent stereoselective reduction of the imine C=N bond yields the desired chiral amine with high diastereoselectivity. The sulfinyl group, which controls the stereochemical outcome of the reduction, can then be readily cleaved under mild acidic conditions to afford the enantiopure amine. This method is noted for its broad functional group tolerance. yale.edunih.gov For a compound like this compound, the synthesis would start from a suitable ketone precursor, 1-(methylsulfonyl)propan-2-one.

Another key strategy involves asymmetric reductive amination. While not specific to this compound, this widely used industrial method can be adapted. It involves the reaction of a ketone with an amine source in the presence of a chiral catalyst, often a transition metal complex with a chiral ligand, and a reducing agent. This approach can directly convert a prochiral ketone into a chiral amine with high enantiomeric excess.

Chiral Resolution: Chiral resolution is a classical and widely practiced method for separating enantiomers from a racemic mixture. wikipedia.org This technique is particularly relevant for the synthesis of Apremilast, a pharmaceutical for which (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine is a key chiral intermediate. google.comgoogle.com The most common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, derivatives of tartaric acid have proven to be effective resolving agents. google.com The racemic amine is reacted with a chiral tartaric acid derivative, such as (R,R)-4-chlorotartranilic acid, to form a pair of diastereomeric salts. One of these salts is significantly less soluble in a given solvent system and selectively crystallizes out of the solution. After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. This process can achieve high yields and excellent chiral purity (>99%). google.comgoogle.com The efficiency of this resolution can be optimized by adjusting the molar equivalents of the resolving agent. google.com

Below is a table summarizing common resolving agents and their application.

| Resolving Agent | Application | Typical Solvent | Key Advantage |

| Derivatives of Tartaric Acid (e.g., (R,R)-4-chlorotartranilic acid) | Resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | Water | High yield and high isomeric purity can be achieved. google.com |

| N-acetyl-L-leucine | Resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | Methanol | Forms a specific chiral amino acid salt for separation. google.com |

| PEGylated-(R)-Mandelic Acid | General resolution of various racemic amines | Methanol | Resolving agent can be recovered and reutilized. nih.gov |

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of amines and sulfonamides is a growing area of focus, aiming to reduce environmental impact and improve process efficiency. These principles are applicable to the synthesis of this compound and its analogues, targeting waste reduction, energy efficiency, and the use of safer and renewable materials.

Solvent-Free and Atom-Economical Processes

Solvent-Free Synthesis: Traditional methods for synthesizing sulfonamides often involve the use of organic solvents, which contribute significantly to chemical waste. researchgate.net Research has demonstrated the feasibility of solvent-free, or "neat," conditions for sulfonylation reactions. For instance, the reaction of primary amines with sulfonyl chlorides can be effectively catalyzed by reagents like CsF-Celite or nano-particle zinc oxide under solvent-free conditions, often leading to high yields (e.g., 95%) and simplifying product purification. cbijournal.com Such methods reduce volatile organic compound (VOC) emissions and are inherently safer. researchgate.net

Atom-Economical Processes: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. Reactions with high atom economy maximize the incorporation of material from the starting materials into the final product, minimizing waste.

For the synthesis of secondary amines like this compound, several atom-economical strategies have been developed:

Hydroaminoalkylation: This method involves the direct addition of an amine's N-H bond across an alkene's C=C bond. Titanium-catalyzed hydroaminoalkylation has emerged as an atom-economical route to N-containing products using earth-abundant metals. rsc.org

Reductive Amination: This is a highly efficient process for forming C-N bonds. It can be performed as a one-pot reaction, combining an aldehyde or ketone with an amine and a reducing agent, which minimizes intermediate isolation steps. organic-chemistry.org

Borrowing Hydrogen Catalysis: This elegant strategy involves the temporary removal of hydrogen from an alcohol to form an aldehyde in situ. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final amine product, with water as the only byproduct. organic-chemistry.org This method is highly atom-economical and avoids the use of pre-functionalized starting materials.

The following table compares different amine synthesis methods based on atom economy.

| Synthetic Method | Byproducts | Atom Economy | Key Features |

| Classical Alkylation (using alkyl halides) | Halide Salts | Low to Moderate | Often suffers from poor selectivity and generates stoichiometric waste. designer-drug.com |

| Reductive Amination | Water | High | Highly efficient, often performed in one pot. organic-chemistry.org |

| "Borrowing Hydrogen" Catalysis | Water | Very High | Environmentally benign, avoids pre-activation of alcohols. organic-chemistry.org |

| Hydroaminoalkylation | None | 100% (in theory) | Direct addition reaction, maximizes atom efficiency. rsc.org |

Utilization of Renewable Resources in Amine Synthesis

The chemical industry is increasingly looking towards biomass as a renewable feedstock to replace finite fossil resources. acs.orgrsc.org Amines are a key class of chemicals that can be produced from bio-based platform molecules.

Several strategies are being explored for the synthesis of amines from renewable sources:

Amination of Biomass-Derived Oxygenates: Platform molecules derived from biomass, such as alcohols, diols, and aldehydes (e.g., furfural, 5-HMF), can be converted into amines through catalytic amination. acs.org This process typically uses ammonia as the nitrogen source and various catalytic systems to facilitate the conversion. acs.orgacs.org

Conversion of Amino Acids: Amino acids, which are readily available from natural sources, can be converted into primary amines through ruthenium-catalyzed hydrogenation-decarbonylation. chemistryviews.org This sustainable process can be performed in water at relatively low temperatures. chemistryviews.org

Enzymatic Synthesis: Biocatalysis offers a green alternative for amine synthesis. For example, a cascade reaction coupling a lipase, a carboxylic acid reductase (CAR), and a transaminase (TA) can directly convert renewable triglycerides and oils into primary fatty amines in one pot with high yields. nih.gov While not directly applicable to this compound, this demonstrates the potential of enzymatic routes in sustainable amine production.

The development of these methods provides a pathway to producing a wide range of amines, potentially including precursors for this compound, from sustainable starting materials, thereby reducing the carbon footprint of chemical manufacturing. rsc.org

Spectroscopic and Advanced Characterization of Ethyl 2 Methanesulfonylethyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For complex derivatives like Apremilast, one-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule researchgate.net.

¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of Apremilast displays distinct signals corresponding to each unique proton in the structure. The chemical shifts, splitting patterns (multiplicity), and integration values are used to assign these signals. For instance, the aromatic protons on the phthalimide and phenyl rings appear in the downfield region, while the aliphatic protons of the ethyl, methoxy, and methanesulfonyl groups resonate in the upfield region. A detailed assignment for the protons in Apremilast provides definitive structural confirmation.

Table 1: ¹H NMR Chemical Shift Assignments for Apremilast

| Position / Group | Chemical Shift (δ) ppm | Multiplicity | Number of Protons |

|---|---|---|---|

| Methoxy (-OCH₃) | 3.73 | s | 3H |

| Acetyl (-COCH₃) | 2.04 | s | 3H |

| Aromatic CH | 6.92 - 6.94 | d | 1H |

| Aromatic CH | 7.08 | d | 1H |

| Aromatic CH | 6.97 - 7.00 | s | 1H |

| Ethoxy (-OCH₂CH₃) | 4.00 - 4.04 | q | 2H |

| Ethoxy (-OCH₂CH₃) | 1.30 - 1.33 | t | 3H |

| Chiral CH | 5.77 - 5.80 | dd | 1H |

| Methylene (B1212753) (-CH₂SO₂) | 4.33 - 4.38 | dd | 1H |

| Methylene (-CH₂SO₂) | 4.09 - 4.13 | m | 1H |

| Sulfonyl Methyl (-SO₂CH₃) | 3.02 | s | 3H |

| Phthalimide Aromatic CH | 7.55 - 7.56 | d | 1H |

| Phthalimide Aromatic CH | 7.76 - 7.79 | dd | 1H |

Note: Data derived from impurity analysis reports. The exact chemical shifts can vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts in ¹³C NMR cover a much wider range, which minimizes signal overlap, even in complex molecules. Key regions in the spectrum of Apremilast would include the carbonyl carbons of the amide and imide groups (typically δ 160-180 ppm), the aromatic carbons (δ 110-160 ppm), the carbons of the ether and sulfone groups (δ 40-80 ppm), and the aliphatic methyl carbons (δ 10-40 ppm) oregonstate.edumdpi.com. While a detailed public data table is scarce, the technique is routinely used in the full characterization of the molecule and its impurities researchgate.net.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

For a molecule with the structural complexity of Apremilast, 1D NMR spectra can be challenging to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating different nuclei through bonds researchgate.net.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It reveals ¹H-¹H spin-spin coupling networks, which is invaluable for tracing the connectivity of aliphatic chains and identifying adjacent protons on aromatic rings researchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached. This provides a clear and unambiguous assignment of which proton is bonded to which carbon, resolving overlap present in the 1D spectra researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for piecing together the molecular skeleton, connecting different functional groups, and confirming the substitution patterns on aromatic rings researchgate.net.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure of Apremilast, allowing for the complete assignment of all ¹H and ¹³C chemical shifts.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules associated with bond vibrations and electronic transitions, respectively. They are powerful tools for identifying functional groups and conjugated systems.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. The FT-IR spectrum of Apremilast shows several key absorption bands that confirm its structural features.

Table 2: Characteristic FT-IR Absorption Peaks for Apremilast

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3364 | N-H Stretching | Acetamido group (-NHCOCH₃) |

| 3081 - 2837 | C-H Stretching | Aromatic and Aliphatic C-H |

| 1764 | C=O Stretching | Phthalimide (amide carbonyl) |

| 1597 | N-H Bending | Acetamido group (-NHCOCH₃) |

| 1164 | C-O Stretching | Aryl ether (-O-CH₃, -O-CH₂CH₃) |

Data sourced from a study on solid dispersions of Apremilast nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. This technique is particularly sensitive to conjugated systems and aromatic rings, which act as chromophores. In various solvents like methanol and acetonitrile, Apremilast typically exhibits a maximum absorbance (λmax) at approximately 230 nm. This absorption is attributed to the π → π* electronic transitions within the aromatic rings of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For Apremilast (molecular weight 460.5 g/mol ), high-resolution mass spectrometry can confirm its elemental composition. Using techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed at m/z 461. Tandem mass spectrometry (MS/MS) is used to fragment this parent ion, and the resulting daughter ions reveal the structure of different parts of the molecule.

Table 3: Major Mass Spectrometry Fragment Ions of Apremilast

| m/z Value | Proposed Fragment Identity |

|---|---|

| 461 | [M+H]⁺ (Protonated Parent Molecule) |

| 257 | Loss of N-dioxoisoindolinyl acetamide moiety |

| 205 | N-dioxoisoindolinyl acetamide portion |

| 178 | Fragment from the ethoxy-methoxyphenyl-ethyl chain after loss of hydrosulfonylmethane |

| 163 | Fragment from the N-dioxoisoindolinyl acetamide portion after loss of C₂H₂O |

| 150 | Further fragmentation of the m/z 178 ion |

Data sourced from a metabolic disposition study of Apremilast tandfonline.com.

The consistent fragmentation pattern, including the characteristic loss of the phthalimide portion and cleavages along the ethylsulfone chain, serves as a definitive fingerprint for identifying Apremilast and characterizing its metabolites in complex biological samples tandfonline.com.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For Ethyl(2-methanesulfonylethyl)amine and its crystalline derivatives, single-crystal X-ray diffraction would be the primary method to determine the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

In the absence of specific crystallographic data for this compound, a hypothetical dataset for a related sulfonamide derivative is presented below to illustrate the type of information that can be obtained from such an analysis.

| Crystal Data and Structure Refinement | |

| Empirical formula | C9 H14 N2 O2 S |

| Formula weight | 214.28 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 8.456(2) Å, β = 105.2(1)°c = 12.543(3) Å, γ = 90° |

| Volume | 1035.1(5) ų |

| Z | 4 |

| Density (calculated) | 1.374 Mg/m³ |

| Absorption coefficient | 2.45 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 4.2 to 68.0° |

| Reflections collected | 1845 |

| Independent reflections | 1720 [R(int) = 0.045] |

| Completeness to theta = 68.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1720 / 0 / 135 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.059, wR2 = 0.138 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

This is a hypothetical table based on typical data for related sulfonamide structures.

The data in such a table would reveal the precise spatial arrangement of the ethyl, methanesulfonyl, and amine groups, providing insights into conformational preferences and the nature of non-covalent interactions that stabilize the crystal lattice.

Chromatographic Techniques for Purity and Separation Studies

Chromatographic methods are indispensable for assessing the purity of this compound and for the separation of its derivatives from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for sulfonamides and related amines.

A typical RP-HPLC method for the analysis of amine-containing sulfonamides would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. Gradient elution is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV detector, typically in the range of 220-280 nm, where the aromatic or other chromophoric parts of the molecules absorb light. For compounds lacking a strong chromophore, derivatization or the use of a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary. nih.govwu.ac.thmdpi.com

Below is a table outlining a potential HPLC method for the purity analysis of this compound.

| HPLC Method Parameters | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

This table represents a generalized HPLC method for compounds of similar structure and is not based on specific published data for this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the low volatility and polar nature of the amine and sulfone groups, direct analysis of this compound by GC is challenging. Therefore, derivatization is typically required to convert the non-volatile amine into a more volatile and thermally stable derivative. jfda-online.com

Common derivatization strategies for amines include acylation (e.g., with trifluoroacetic anhydride, PFPA) or silylation (e.g., with BSTFA). jfda-online.comgcms.cz These reactions replace the active hydrogen on the nitrogen atom with a non-polar group, thereby increasing the volatility of the analyte. gcms.cz The choice of derivatizing agent depends on the specific properties of the analyte and the desired sensitivity.

Once derivatized, the compound can be analyzed on a non-polar or mid-polar capillary GC column, such as one with a 5% phenyl-polysiloxane stationary phase. A temperature-programmed oven is used to elute the derivatives based on their boiling points. Detection is most commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation. umich.edu

A potential GC method for a derivatized form of this compound is outlined below.

| GC Method Parameters for a Derivatized Analyte | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Scan Range | 50-550 m/z |

This table outlines a general GC method for a derivatized amine and is not based on specific experimental data for this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Methanesulfonylethyl Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and its correlation with molecular behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.govmdpi.com It is employed to determine the optimized molecular geometry of Ethyl(2-methanesulfonylethyl)amine, which corresponds to the lowest energy arrangement of its atoms. By calculating the electron density, DFT methods can predict bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311G+(d,p) to provide a reliable description of its geometry. nih.gov The resulting optimized structure would reveal the spatial arrangement of the ethylamine (B1201723) and methanesulfonyl groups. The total electronic energy obtained from these calculations is a key indicator of the molecule's stability.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-N Bond Length (ethylamine) | ~1.47 Å |

| C-S Bond Length | ~1.77 Å |

| S=O Bond Length | ~1.45 Å |

| C-N-C Bond Angle | ~112° |

| O-S-O Bond Angle | ~118° |

| Note: These are illustrative values based on typical bond lengths and angles for similar functional groups. Actual values would be obtained from specific DFT calculations. |

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. ossila.comaimspress.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. aimspress.comripublication.com A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the ethylamine group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed around the electron-withdrawing methanesulfonyl group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govacs.orgyoutube.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In the MEP map of this compound, the area around the nitrogen atom would exhibit a negative potential, while the hydrogen atoms of the amine group and the region around the sulfonyl group would show a positive potential.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | ~3.5 D |

| Note: These values are for illustrative purposes and would be determined through specific quantum chemical calculations. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and the energies involved.

Transition State Identification and Energy Barrier Calculations

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. For reactions involving this compound, such as N-alkylation or reactions at the sulfonyl group, DFT calculations can be used to locate the transition state structures and compute the associated energy barriers. acs.org

Solvation Effects in Reaction Pathways

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. nih.gov Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. These models can reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering the reaction's free energy profile.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl and methanesulfonylethyl chains in this compound allows it to adopt various conformations.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule and their corresponding energies. libretexts.org For this compound, this would involve rotating around the C-C, C-N, and C-S single bonds to identify the most stable conformers. The relative energies of these conformers determine their population at a given temperature. Dopamine, which also contains an ethylamine side chain, has been shown to exist in different conformations that are important for its biological activity. wikipedia.org

Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion. mdpi.comresearchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes of this compound over time. These simulations are particularly useful for understanding the dynamic behavior of the molecule in solution and its interactions with its environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A thorough search of scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data for the specific compound this compound. Consequently, a direct validation of computationally predicted spectroscopic parameters with experimental findings is not currently feasible. However, the principles of computational chemistry allow for the theoretical prediction of its spectroscopic characteristics. This section will, therefore, focus on the anticipated spectroscopic parameters for this compound based on computational models and data from analogous compounds.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. These predictions are derived from the calculated electronic structure and molecular geometry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, ¹H and ¹³C NMR spectroscopy are primary methods for structural elucidation. Theoretical calculations can predict the chemical shifts (δ) for each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and the 2-methanesulfonylethyl moieties. The protons of the ethyl group (CH₃CH₂) attached to the nitrogen would likely appear as a triplet and a quartet. The methylene (B1212753) groups adjacent to the nitrogen and the sulfonyl group would present as complex multiplets. The methyl group attached to the sulfur atom would be a singlet in a region characteristic for such groups.

¹³C NMR: The carbon NMR spectrum would similarly show distinct peaks for each carbon atom in a different chemical environment. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (nitrogen, sulfur, and oxygen).

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy, often performed using harmonic frequency calculations, can predict the vibrational modes of the molecule. For this compound, key predicted absorptions would include:

N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com

C-H Stretch: Multiple bands are anticipated in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the ethyl and methylene groups. docbrown.info

S=O Stretch: The methanesulfonyl group is characterized by strong absorption bands corresponding to symmetric and asymmetric stretching of the S=O bonds, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines generally appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com

The following table provides a hypothetical comparison of predicted and expected experimental spectroscopic data for this compound, based on computational models and known values for similar functional groups.

| Parameter | Predicted Value (Theoretical) | Expected Experimental Range |

| ¹H NMR (δ, ppm) | ||

| CH₃ (ethyl) | ~1.1 | 1.0 - 1.3 |

| CH₂ (ethyl) | ~2.7 | 2.5 - 2.9 |

| N-CH₂ | ~2.9 | 2.7 - 3.1 |

| S-CH₂ | ~3.2 | 3.0 - 3.4 |

| S-CH₃ | ~2.9 | 2.8 - 3.1 |

| NH | Variable | Variable |

| ¹³C NMR (δ, ppm) | ||

| CH₃ (ethyl) | ~15 | 10 - 20 |

| CH₂ (ethyl) | ~45 | 40 - 50 |

| N-CH₂ | ~50 | 45 - 55 |

| S-CH₂ | ~55 | 50 - 60 |

| S-CH₃ | ~40 | 35 - 45 |

| IR (cm⁻¹) | ||

| N-H Stretch | ~3350 | 3300 - 3500 orgchemboulder.com |

| C-H Stretch | 2850 - 3000 | 2850 - 3000 docbrown.info |

| S=O Asymmetric Stretch | ~1325 | 1300 - 1350 |

| S=O Symmetric Stretch | ~1140 | 1120 - 1160 |

| C-N Stretch | ~1100 | 1020 - 1250 orgchemboulder.com |

This table is a theoretical representation and not based on published experimental data for this compound.

Applications in Advanced Chemical Synthesis and Material Science

Role as a Synthetic Intermediate in Complex Organic Transformations

The strategic placement of a nucleophilic secondary amine and an electron-withdrawing methanesulfonyl group gives Ethyl(2-methanesulfonylethyl)amine a distinct reactivity profile, making it a useful intermediate in the synthesis of more complex molecular architectures.

Precursors in the Synthesis of N-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. While direct research specifically detailing the use of this compound in the synthesis of N-containing heterocycles is limited, its structure suggests potential pathways. The secondary amine can act as a nucleophile in cyclization reactions. For instance, it could react with bifunctional electrophiles to form various saturated heterocyclic rings. The methanesulfonyl group, being a good leaving group under certain conditions, could also facilitate cyclization reactions through intramolecular substitution.

General synthetic strategies for N-containing heterocycles often involve the reaction of amines with various carbonyl compounds, alkynes, or other electrophilic partners. nih.govnih.goveurjchem.comresearchgate.net The reactivity of the amine in this compound would be expected to be influenced by the presence of the sulfone moiety, potentially requiring specific catalytic systems or reaction conditions to achieve desired transformations.

Building Blocks for Polymeric Materials

The difunctional nature of this compound makes it a candidate as a monomer for the synthesis of specialty polymers. The secondary amine can participate in step-growth polymerization reactions with various co-monomers.

For example, polyamides could be synthesized by reacting this compound with dicarboxylic acids or their derivatives. Similarly, polyureas could be formed through its reaction with diisocyanates. The resulting polymers would incorporate the methanesulfonyl group into their side chains, which could impart unique properties such as increased polarity, thermal stability, and specific interactions with other materials.

While specific examples of polymers derived directly from this compound are not prevalent in publicly available literature, the broader class of sulfone-containing polymers is known for its high-performance characteristics. The principles of amine-based polymer synthesis are well-established, suggesting the feasibility of incorporating this specific monomer. rsc.org

Derivatization for Functional Material Design

The ability to chemically modify this compound allows for the tailoring of its properties and the development of materials with specific functions.

Catalytic Applications of this compound Derivatives

Derivatives of this compound could be designed to act as catalysts. The amine functionality can be a key component in organocatalysis, for example, in promoting Michael additions or aldol (B89426) reactions. Furthermore, the nitrogen and oxygen atoms of the sulfone group could potentially act as coordination sites for metal ions, opening the door to the development of novel metal-based catalysts.

By attaching chiral auxiliaries to the ethylamine (B1201723) backbone, it may be possible to create asymmetric catalysts for stereoselective synthesis. The specific electronic environment provided by the methanesulfonyl group could influence the activity and selectivity of such catalytic systems.

Development of Sensors and Functional Coatings

The functional groups of this compound and its derivatives make them interesting candidates for the development of sensors and functional coatings. The lone pair of electrons on the nitrogen atom can interact with various analytes, forming the basis for a chemical sensor. For instance, protonation of the amine by acidic vapors could lead to a change in the electrical or optical properties of a material incorporating this compound.

Polymers or materials derived from this compound could be used to create functional coatings. The polar sulfone group can enhance adhesion to various substrates and influence surface properties such as wettability. Amine-functionalized polymers have been investigated for their ability to be grafted onto surfaces to create coatings with specific functionalities. rsc.org While research on coatings derived specifically from this compound is not widely reported, the underlying chemical principles suggest potential in this area.

Advanced Applications in Sustainable Chemical Processes

The principles of green chemistry encourage the use of efficient and environmentally benign chemical processes. While specific research on the application of this compound in sustainable processes is not yet prominent, its characteristics suggest potential avenues.

If this compound or its derivatives can be used as recyclable catalysts, it would contribute to more sustainable chemical manufacturing by reducing waste. The development of solvent-free or aqueous-based synthetic routes utilizing this compound would also align with the goals of green chemistry. The efficiency of reactions involving this intermediate, in terms of atom economy and energy consumption, will be a key factor in determining its role in sustainable chemistry. General trends in sustainable chemistry focus on the use of renewable feedstocks, and the development of bio-based routes to synthesize this compound itself would significantly enhance its green credentials. nih.gov

Amine-Based Sorbents for Environmental Remediation

There is no specific data available in the reviewed literature to suggest the use or detailed performance of this compound as a primary or functional component in amine-based sorbents for environmental remediation.

Research in the field of environmental remediation often focuses on polymeric amines or amines functionalized onto solid supports for the capture of pollutants such as CO2 or heavy metals. The efficiency of these sorbents is typically evaluated based on their absorption capacity, selectivity, and regeneration potential. However, studies specifically investigating this compound for these purposes have not been identified.

Data Table: Research Findings on Amine-Based Sorbents

| Sorbent Material | Target Pollutant | Key Research Finding |

| Data not available for this compound | N/A | No specific research findings have been identified. |

Contributions to Green Solvents and Reaction Media

The potential of this compound as a green solvent or reaction medium has not been a subject of significant investigation in the available scientific literature.

Green solvents are characterized by low toxicity, high boiling points, low volatility, and biodegradability. While some functionalized amines and sulfone-containing compounds are explored for these properties, there are no specific studies that characterize this compound in this context. Therefore, data regarding its solvent properties, such as polarity, viscosity, and its efficacy in promoting chemical reactions, are not available.

Data Table: Properties of Green Solvents

| Solvent | Key Properties | Application Example |

| Data not available for this compound | N/A | No specific applications as a green solvent have been documented. |

Future Research Directions and Challenges

Development of Novel and Highly Selective Synthetic Routes

The synthesis of amines is a mature field, yet the pursuit of more efficient, selective, and sustainable methods remains a significant challenge. For a molecule like Ethyl(2-methanesulfonylethyl)amine, future research will likely concentrate on overcoming the limitations of classical methods, which may involve harsh conditions or produce significant waste.

Key research objectives in this area include:

Catalytic C-N Bond Formation: Moving beyond traditional alkylation reactions, the development of catalytic routes using earth-abundant metals (such as iron, copper, or nickel) could provide more sustainable pathways. These methods often offer higher selectivity and functional group tolerance, which is crucial for a molecule containing a sensitive sulfone moiety.

Flow Chemistry Synthesis: Continuous-flow processes offer superior control over reaction parameters like temperature and mixing, leading to higher yields and purity. nih.gov Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate easier scale-up for potential industrial applications. nih.gov The optimization of such a process could be accelerated by machine learning algorithms to explore variables like residence time and reagent concentration. nih.gov

Asymmetric Synthesis: For applications in pharmaceuticals or chiral materials, the synthesis of enantiomerically pure forms of related compounds is paramount. Research into asymmetric hydrogenation or reductive amination, employing chiral catalysts, could be a key focus. The discovery of apremilast, a drug containing a related sulfone chiral center, underscores the importance of stereocontrol in this class of molecules. nih.gov

Exploration of Untapped Reactivity Pathways

The reactivity of this compound is largely dictated by the nucleophilic nitrogen atom and the electron-withdrawing nature of the methanesulfonyl group. While basic N-alkylation and acylation are predictable, more nuanced and untapped reactive pathways warrant exploration.

Future research could investigate:

C-H Functionalization: Direct functionalization of the C-H bonds on the ethyl groups presents a modern and atom-economical approach to creating more complex derivatives. Catalytic methods could be developed to selectively introduce new functional groups at positions alpha or beta to the nitrogen or the sulfone, opening up a vast chemical space for analogue synthesis.

Sulfone Group Manipulation: While the sulfone group is generally stable, its activation or transformation could lead to novel molecular scaffolds. Exploring reductive desulfonylation or smiley rearrangements could provide pathways to compounds not accessible through traditional means.

Polymer Chemistry: The bifunctional nature of the molecule (amine and sulfone) makes it an interesting candidate as a monomer for specialty polymers. researchgate.netrsc.org The amine can be used for chain growth in polyamides or polyurethanes, while the polar sulfone group could impart desirable properties such as improved thermal stability, specific solubility characteristics, or antifouling behavior to the resulting materials. researchgate.netrsc.org

Integration of Artificial Intelligence and Machine Learning in Amine Synthesis Research

The complexity of chemical reactions and the vastness of potential reaction space make artificial intelligence (AI) and machine learning (ML) exceptionally valuable tools for modern chemical research. researchgate.net Their application to the synthesis and study of amines, including this compound, is a rapidly growing field. nih.govresearchgate.netmdpi.com

Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions. pku.edu.cnresearchgate.net For this compound, an ML model could predict the yield and selectivity of a novel synthetic route, saving significant experimental time and resources. pku.edu.cn Models like random forest and gradient boosting decision trees have already shown high accuracy in predicting reaction conversions and metabolic pathways for amines. mdpi.compku.edu.cn

Reaction Optimization: Bayesian optimization and other ML algorithms are being deployed in automated systems to rapidly find the optimal conditions for chemical reactions. nih.gov This approach, which can simultaneously vary multiple parameters like temperature, catalyst loading, and solvent, could be used to maximize the efficiency of any newly developed synthesis for this compound. nih.gov

Mechanism and Reactivity Insights: AI tools, particularly those based on graph neural networks (GNNs), are being developed to predict entire reaction mechanisms and identify the most reactive sites within a molecule. arxiv.org Applying such models to this compound could uncover non-obvious reactivity patterns and guide the design of experiments to explore these new pathways. arxiv.org SHapley Additive exPlanations (SHAP) analysis is one such method used to correlate molecular features with performance. acs.org

The table below summarizes various ML approaches and their potential impact on amine synthesis research.

| Machine Learning Model/Technique | Application in Amine Synthesis | Potential Impact on this compound Research |

| Random Forest / Gradient Boosting | Predicting reaction yields and binary classification of reaction success. mdpi.compku.edu.cn | Rapidly screen potential synthetic routes for high-yield pathways. |

| Bayesian Optimization (e.g., NEMO) | Automated optimization of continuous-flow reaction conditions (yield, cost). nih.gov | Accelerate the development of an efficient, scalable, and cost-effective synthesis. |

| Graph Neural Networks (GNNs) | Predicting reaction mechanisms and identifying reactive "hotspots" in molecules. arxiv.org | Uncover novel reactivity patterns and guide the exploration of untapped pathways. |

| SHapley Additive exPlanations (SHAP) | Correlating molecular features (e.g., hydrophobicity, pKa) with performance. acs.org | Systematically design derivatives with desired properties for specific applications. |

This table is generated based on findings from multiple research articles to illustrate the applications of AI/ML in chemical synthesis.

Expanding Applications in Emerging Fields

While the current direct applications of this compound are not widely documented, its structural motifs are present in molecules used in several advanced fields. Future research should focus on leveraging its unique properties for novel applications.

Potential emerging fields for application include:

Medicinal Chemistry: The sulfone group is a key feature in several approved drugs, and the amine functionality is ubiquitous in pharmacologically active compounds. nih.govrsc.org this compound could serve as a valuable scaffold or building block for the synthesis of new therapeutic agents. rsc.org Its potential could be explored in areas like kinase inhibitors or as a non-peptidic mimic of structural motifs in bioactive peptides.

Materials Science: As previously mentioned, its use as a monomer could lead to functional polymers. Specifically, amine-functionalized polymers are investigated as antifouling coatings for medical devices and marine applications. researchgate.netrsc.org The incorporation of this compound could enhance the stability and effectiveness of such coatings. rsc.org

The table below outlines potential applications and the scientific rationale for each.

| Potential Application Field | Scientific Rationale | Key Molecular Features |

| Medicinal Chemistry | The sulfone moiety is a known pharmacophore in various drugs. nih.gov The amine allows for diverse functionalization. rsc.org | Secondary amine, methanesulfonyl group |

| Antifouling Coatings | Amine-functionalized polymers can resist biofilm formation. researchgate.netrsc.org The sulfone may enhance coating stability. | Amine for surface attachment/polymerization |

| CO₂ Capture Solvents | Amines react reversibly with CO₂. The sulfone group can alter physical properties and degradation rates. acs.org | Nucleophilic nitrogen, polar sulfone group |

This table outlines speculative but scientifically-grounded future applications for this compound.

Q & A

Q. What are the common synthetic routes for Ethyl(2-methanesulfonylethyl)amine, and how are intermediates characterized?

- Methodological Answer : this compound can be synthesized via Knoevenagel condensation, where a cyanoacetamide intermediate reacts with substituted aldehydes under mild conditions (e.g., ethanol reflux, catalytic piperidine). Key intermediates are characterized using IR spectroscopy (to confirm functional groups like -NH and -CN), ¹H NMR (to verify substituent positions and stereochemistry), and mass spectrometry (to confirm molecular weight). For example, cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate yields a precursor with distinct NMR shifts at δ 1.3–1.4 ppm (ethyl ester) and δ 4.2–4.3 ppm (methoxy groups) .

Q. How are antioxidant properties of sulfonamide derivatives like this compound evaluated in vitro?

- Methodological Answer : Antioxidant activity is assessed using three models:

- DPPH Radical Scavenging : Measure absorbance at 517 nm after incubating compounds with DPPH solution.

- Nitric Oxide (NO) Scavenging : Quantify nitrite ions using Griess reagent after reacting compounds with sodium nitroprusside.

- Lipid Peroxidation Inhibition : Evaluate malondialdehyde (MDA) levels in rat brain homogenates using thiobarbituric acid (TBA) assay.

Compounds with phenolic substituents (e.g., 3e, 3f) show higher activity due to redox-active hydroxyl groups .

Q. What safety protocols are recommended for handling sulfonylethylamine derivatives?

- Methodological Answer :

- Use protective gloves, goggles, and lab coats to avoid skin/eye contact (critical due to unstudied toxicological profiles).

- Store waste separately and dispose via certified hazardous waste facilities.

- Avoid mixing with oxidizing agents (e.g., peroxides) or halogenated hydrocarbons to prevent violent reactions .

Advanced Research Questions

Q. How can contradictions between in vitro antioxidant and in vivo anti-inflammatory data be resolved?

- Methodological Answer : Discrepancies often arise due to differences in assay mechanisms (e.g., DPPH vs. cellular ROS scavenging). To resolve:

- Use multi-model testing : Combine in vitro assays with in vivo models (e.g., carrageenan-induced paw edema in rats).

- Perform dose-response studies to identify therapeutic windows.

- Analyze metabolites via HPLC-MS to assess bioavailability. For example, compound 3e showed 83.1% anti-inflammatory inhibition in vivo but moderate DPPH activity, suggesting non-antioxidant mechanisms (e.g., COX inhibition) .

Q. What analytical techniques optimize purity assessment of sulfonylethylamine derivatives?

- Methodological Answer :

- Gas Chromatography (GC) : Use flame ionization detection (FID) with a DB-5 column (30 m × 0.25 mm) for lower molecular weight amines. Calibrate with ethylenediamine standards (retention time: 4.2–5.1 min).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₁H₁₈ClNO for hydrochloride salts) with <2 ppm error.

- HPLC-PDA : Monitor purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact biological activity?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., 3,5-dimethoxy in 3f) reduce membrane permeability but enhance radical stabilization.

- Electronic Effects : Electron-donating groups (e.g., -OH in 3d) increase antioxidant activity via H-atom donation (IC₅₀: 12.5 µM vs. 45.2 µM for non-phenolic analogs).

- In Silico Modeling : Use DFT calculations to predict redox potentials and dock compounds into COX-2 active sites .

Key Considerations for Researchers

- Contradiction Management : Cross-validate findings using orthogonal methods (e.g., combine GC with NMR for purity).

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., Wistar rat protocols in ).

- Data Reproducibility : Report reaction yields, solvent systems, and statistical methods (e.g., ANOVA with p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.